Methyl 3-[2-(dipropylamino)propanoylamino]-4-methylthiophene-2-carboxylate;hydrochloride
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2-(dipropylamino)propanoylamino]-4-methylthiophene-2-carboxylate;hydrochloride involves several steps. The primary route includes the reaction of 4-methylthiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(dipropylamino)propanoylamine to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-(dipropylamino)propanoylamino]-4-methylthiophene-2-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced amine derivatives.
Substitution: Alkylated amine products.
Scientific Research Applications
Methyl 3-[2-(dipropylamino)propanoylamino]-4-methylthiophene-2-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as a reference material in analytical chemistry for method development and validation.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its anesthetic properties and potential use in pain management.
Industry: Utilized in the formulation of local anesthetics for dental and minor surgical procedures.
Mechanism of Action
The compound exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses. This action results in localized numbness and pain relief. The molecular targets include voltage-gated sodium channels, and the pathways involved are primarily related to the inhibition of nerve signal transmission .
Comparison with Similar Compounds
Similar Compounds
Articaine: A widely used local anesthetic with a similar structure but different pharmacokinetic properties.
Lidocaine: Another local anesthetic with a different chemical structure but similar mechanism of action.
Bupivacaine: Known for its long-lasting effects compared to other local anesthetics.
Uniqueness
Methyl 3-[2-(dipropylamino)propanoylamino]-4-methylthiophene-2-carboxylate;hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its dipropylamino group enhances its lipid solubility, leading to faster onset and longer duration of action compared to similar compounds .
Properties
Molecular Formula |
C16H27ClN2O3S |
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Molecular Weight |
362.9 g/mol |
IUPAC Name |
methyl 3-[2-(dipropylamino)propanoylamino]-4-methylthiophene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H26N2O3S.ClH/c1-6-8-18(9-7-2)12(4)15(19)17-13-11(3)10-22-14(13)16(20)21-5;/h10,12H,6-9H2,1-5H3,(H,17,19);1H |
InChI Key |
YPJQZCLKJSYSLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl |
Origin of Product |
United States |
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